((2-Butoxyethoxy)methyl)oxirane
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Overview
Description
((2-Butoxyethoxy)methyl)oxirane, also known as Polyether ethylene oxide, is a colorless to light yellow liquid with the molecular formula C9H18O3 and a molar mass of 174.23742 g/mol . This compound is known for its solubility in various organic solvents such as alcohol, ester, and ether . It is used in various fields including chemical synthesis, cosmetics, and pharmaceuticals .
Preparation Methods
The preparation of ((2-Butoxyethoxy)methyl)oxirane can be achieved through the esterification of Polyether Glycol (Ethylene Glycol) and Ethylene Oxide . This process involves the reaction of these two compounds under specific conditions to form the desired product. Industrial production methods typically involve large-scale esterification processes with controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
((2-Butoxyethoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and catalysts.
Scientific Research Applications
((2-Butoxyethoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a bridging agent, crosslinking agent, and reaction agent in the synthesis of polymer compounds.
Biology: Its solubility and thickening properties make it useful in biological research.
Medicine: It is used as a drug carrier and sustained release agent in pharmaceutical formulations.
Industry: It is used as an emulsifier, surfactant, and viscosity agent in cosmetics.
Mechanism of Action
The mechanism of action of ((2-Butoxyethoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. For example, in the ring-opening reaction of oxirane by carboxylic acid, the reaction is initiated by a tertiary amine, leading to the formation of β-hydroxypropyl ester . This process involves several stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Comparison with Similar Compounds
((2-Butoxyethoxy)methyl)oxirane can be compared with other similar compounds such as:
Methyl Oxirane: Used in the synthesis of block copolymers.
2-Ethylhexanol Oxirane Derivatives: Used in the production of nonionic surfactants.
2-Methyl Oxirane: Known for its polymerization properties. The uniqueness of this compound lies in its specific solubility properties and its applications in various fields such as cosmetics and pharmaceuticals.
Properties
CAS No. |
13483-47-1 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-butoxyethoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-10-5-6-11-7-9-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
ACBFXJILDVSGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC1CO1 |
Related CAS |
126021-43-0 |
Origin of Product |
United States |
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